molecular formula C8H13N3O5S B1202409 Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone CAS No. 96740-74-8

Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone

Cat. No.: B1202409
CAS No.: 96740-74-8
M. Wt: 263.27 g/mol
InChI Key: ZJWKRPPNTALLIT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethylsulfone group attached to an imidazole ring, which is further substituted with a hydroxy, methyl, and nitro group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in amines .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O5S/c1-3-17(15,16)5-4-10-6(2)9-7(8(10)12)11(13)14/h12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKRPPNTALLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242497
Record name Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96740-74-8
Record name Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096740748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(5-hydroxy-2-methyl-4-nitro-1-imidazolyl)ethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-(5-HYDROXY-2-METHYL-4-NITRO-1-IMIDAZOLYL)ETHYL SULPHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U893LIC9LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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